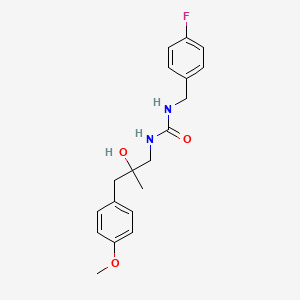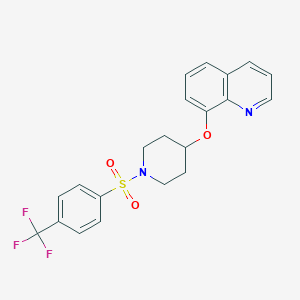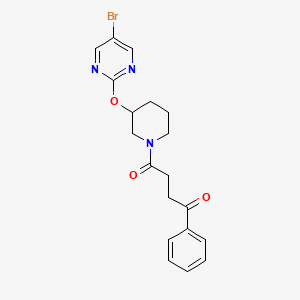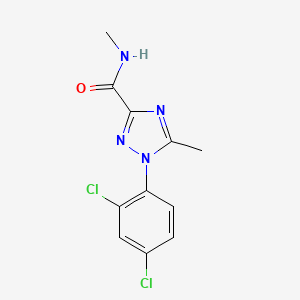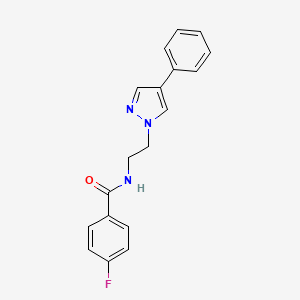
4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorine-containing pyrazoles, like our compound of interest, has been boosted in the past decades due to their interesting properties in pharmaceutical and agricultural active ingredients . There are two main methods for the synthesis of fluorine-containing organic compounds: the direct replacement of an atom or functional group by fluorine, and the modification of fluorine-containing building blocks . In the case of fluorinated pyrazoles, the latter approach is most commonly applied .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is based on a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Mechanism of Action Studies
Research on similar compounds, such as ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, has shown promising antiproliferative activity against human lung carcinoma cells. For instance, one study identified a compound within this class that induces apoptosis through the intrinsic pathway by activating p53 and triggering the TRAIL-induced death pathway, which involves the upregulation of death receptors and activation of caspase-8 (Raffa et al., 2019).
Synthesis and Characterization of Fluorocontaining Pyrazoles
Another line of research focused on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which involved reactions with various primary and secondary amines. These synthetic processes highlight the versatility of fluoro-substituted pyrazole compounds in generating novel chemical entities with potential biological applications (Eleev et al., 2015).
Antimicrobial and Antioxidant Activities
Compounds featuring benzothiazoles and pyrazoles moieties, including derivatives with fluoro and chloro substitutions, have been synthesized and demonstrated notable antimicrobial and antioxidant activities. These findings suggest the therapeutic potential of fluoro-substituted benzamides and pyrazoles in treating infectious diseases and combating oxidative stress (Raparla et al., 2013).
Fluorine-Substituted Pyrazoles as CB1 Cannabinoid Receptor Antagonists
Further investigations have led to the development of fluorine-substituted pyrazolethylbenzamide derivatives as selective antagonists for the orexin receptor 1, with potential implications for treating disorders related to this receptor. Such research underscores the importance of fluorine substitution in enhancing the selectivity and efficacy of pharmacological agents (Futamura et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
This compound acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This interaction is facilitated by the presence of hydrogen bonds and pi-pi interactions between the compound and the SDH enzyme .
Biochemical Pathways
By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle and the electron transport chain. This leads to a decrease in ATP production, affecting the energy metabolism of the cell. The compound’s antifungal activity is likely linked to this disruption of energy production .
Result of Action
The inhibition of the SDH enzyme by this compound results in a significant antifungal activity. For instance, the compound has shown good in vitro activity against Valsa mali, a fungus that causes apple tree canker .
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-17-8-6-15(7-9-17)18(23)20-10-11-22-13-16(12-21-22)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIUQTLEJXBCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2805315.png)
![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)
![3-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2805318.png)
![N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2805320.png)
![(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2805321.png)

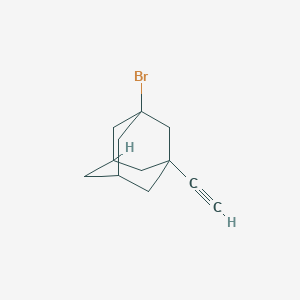
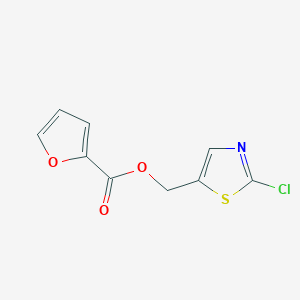
![N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2805326.png)
